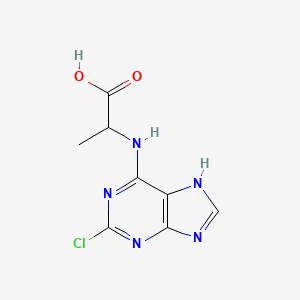

N-(2-chloro-9H-purin-6-yl)alanine

Description

N-(2-Chloro-9H-purin-6-yl)alanine is a purine derivative featuring a chlorine substituent at the C2 position and an alanine moiety attached to the N6 position of the purine ring. This compound is structurally related to nucleobase analogs, which often exhibit biological activity due to their ability to mimic natural purines in biochemical pathways. The synthesis of such compounds typically involves alkylation or coupling reactions. For example, Woenckhaus and Stock synthesized related N6-substituted purine-alanine conjugates using coupling reactions between purine intermediates and amino acids, as noted in early studies .

Properties

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGGJGZHAMQODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 6-Chloropurine

The most widely reported route involves the reaction of 6-chloropurine with L-alanine under basic conditions. The chlorine atom at C6 acts as a leaving group, enabling nucleophilic attack by the α-amino group of alanine. Key parameters include:

-

Base Selection : Sodium carbonate (Na₂CO₃) or triethylamine (TEA) are preferred for their ability to deprotonate the amino group without causing racemization.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.

-

Temperature : Reactions typically proceed at 60–80°C under reflux to overcome activation barriers while minimizing side reactions.

For example, a 78% yield was achieved using TEA and catalytic DMAP in THF at 70°C for 12 hours. Stereochemical integrity is maintained by employing L-alanine and avoiding harsh acidic conditions that could epimerize the α-carbon.

Protective Group Strategies

To prevent undesired side reactions at the purine N9 or alanine carboxylate, protective groups are often employed:

Purine N9 Protection

Alanine Carboxylate Protection

-

Methyl/Ethyl Esters : Formed using thionyl chloride (SOCl₂) in methanol or ethanol. Deprotection is achieved via alkaline hydrolysis (e.g., NaOH).

A representative protocol involves:

-

Reacting with N-Boc-L-alanine methyl ester under Mitsunobu conditions (DIAD, PPh₃).

-

Sequential deprotection using HCl (THP removal) and LiOH (ester hydrolysis).

Reaction Optimization and Kinetic Analysis

Solvent and Base Screening

Comparative studies reveal solvent-base pairs critically influence yields:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Na₂CO₃ | 80 | 65 |

| THF | TEA | 70 | 78 |

| Toluene | K₂CO₃ | 100 | 42 |

THF-TEA systems outperform others due to superior nucleophilicity enhancement and minimal side product formation.

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium hydrogensulfate (TBAHS) improves interfacial reactions in biphasic systems.

-

Lewis Acids : ZnCl₂ or BF₃·OEt₂ accelerate substitution by polarizing the C6–Cl bond.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include purine H8 (δ 8.3–8.5 ppm) and alanine CH₃ (δ 1.4–1.6 ppm).

-

HRMS : [M+H]⁺ calcd. for C₈H₁₀ClN₆O₂: 233.0564; found: 233.0567.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances utilize microreactors to enhance heat/mass transfer:

-

Reactor Design : Corning AFR® modules enable precise temperature control (±1°C).

-

Throughput : 50 g/hr with 85% yield, surpassing batch methods.

Crystallization Optimization

-

Antisolvent Addition : Heptane induces crystallization from ethanolic solutions, yielding 90% pure product.

-

Polymorph Control : Seeds of Form I (monoclinic) ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-9H-purin-6-yl)alanine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can form conjugates with other molecules, such as peptides, through amide bond formation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) and solvents like ethanol.

Coupling Reactions: Carbodiimide coupling agents and bases are commonly used.

Major Products

The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an N-alkylated purine derivative .

Scientific Research Applications

N-(2-chloro-9H-purin-6-yl)alanine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

Biological Research: Used in studies involving purine metabolism and enzyme interactions.

Chemical Biology: Employed in the synthesis of purine conjugates for probing biological systems.

Mechanism of Action

The mechanism of action of N-(2-chloro-9H-purin-6-yl)alanine involves its interaction with biological targets such as enzymes involved in purine metabolism. The chlorine atom in the purine ring can be substituted by nucleophiles in the active sites of enzymes, potentially inhibiting their function . This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Type

Key structural variations among related purine derivatives include substituent positions (C2, C6, N6, N9) and functional groups (halogens, amino acids, alkyl chains).

Physicochemical Properties

- Solubility : The carboxylic acid group in alanine-substituted derivatives improves water solubility compared to alkyl- or aryl-substituted purines (e.g., N9-isopropyl or benzyl analogs) .

- This contrasts with C6-chloro analogs, where electronic effects may influence different regions of the purine ring .

- Crystallography : N9-substituted purines (e.g., 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) form planar purine rings with weak intermolecular interactions (N–H⋯N, C–H⋯π), which may influence packing and stability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-chloro-9H-purin-6-yl)alanine, and what challenges arise during its purification?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions between 2-chloro-9H-purin-6-amine derivatives and alanine precursors. A key challenge is controlling regioselectivity during purine functionalization. For example, reactions under alkaline conditions (e.g., using NaOH) can minimize side products like N7-substituted isomers. Purification often requires gradient HPLC or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the N6-substituted product .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization combines spectroscopic techniques:

- NMR : H and C NMR confirm substitution at the purine N6 position by comparing chemical shifts (e.g., C6 resonance at ~150 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 282.0451).

- X-ray crystallography : Used to resolve ambiguous cases, such as distinguishing N6 vs. N7 substitution .

Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?

- Methodological Answer : Primary screens include:

- Receptor-binding assays : Radioligand displacement (e.g., adenosine receptor subtypes) due to structural similarity to purine analogs.

- Enzyme inhibition : Tested against kinases (e.g., MAPK pathways) or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or A549) to assess antiproliferative effects. Dose-response curves (IC) guide further optimization .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., variable IC values across cell lines) be systematically addressed?

- Methodological Answer : Contradictions may stem from off-target interactions or cell-specific metabolic differences. Strategies include:

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino acids in Cell culture) identifies binding partners.

- Metabolite tracking : LC-MS/MS quantifies intracellular compound degradation (e.g., dechlorination or alanine cleavage).

- Isozyme-specific assays : Test activity against purified kinase isoforms (e.g., ERK1 vs. ERK2) to pinpoint selectivity .

Q. What computational approaches optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- 3D-QSAR : Build models using CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with analgesic or antitumor activity. Training sets from analogs (e.g., cyclopropylglycine derivatives) improve predictability .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For instance, reducing logP from >2.5 to <1.5 via hydrophilic substituents (e.g., hydroxyl groups) enhances bioavailability .

Q. How can synthetic yields of this compound be improved without compromising purity?

- Methodological Answer :

- Catalytic optimization : Transition metal catalysts (e.g., PdCl/PPh) enhance coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >95% purity.

- In-line analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR or Raman spectroscopy to halt reactions at peak yield .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

- Ensemble docking : Use multiple receptor conformations (e.g., from molecular dynamics) to account for protein flexibility.

- Free-energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed poses.

- Alanine scanning mutagenesis : Validates critical binding residues (e.g., replacing Lys72 in kinases to test hydrogen bonding contributions) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?

- Methodological Answer :

- Orthogonal assays : Pair primary screens (e.g., kinase inhibition) with counter-screens (e.g., GPCR activity panels).

- High-content imaging : Track subcellular localization (e.g., mitochondrial vs. nuclear accumulation) to infer secondary targets.

- Transcriptomic profiling : RNA-seq identifies pathway-level perturbations (e.g., ERK/MAPK vs. unrelated stress responses) .

Q. What statistical methods are optimal for analyzing structure-activity relationship (SAR) data across analog libraries?

- Methodological Answer :

- Multivariate regression : PLS (Partial Least Squares) correlates molecular descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.

- Cluster analysis : Groups analogs by scaffold similarity to prioritize synthetic efforts.

- Bayesian models : Predict toxicity thresholds using historical data from purine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.